molecular formula HNOSi B8626918 oximinosilane CAS No. 91419-08-8

oximinosilane

Cat. No.: B8626918
CAS No.: 91419-08-8
M. Wt: 59.099 g/mol
InChI Key: XCCANNJCMHMXBZ-UHFFFAOYSA-N
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Description

Oximinosilane is a silicon-based organic compound characterized by the presence of an oxime functional group (-N=O) bonded to a silicon atom. Its general structure is R₃Si-N=O-R', where R and R' represent organic substituents. This compound is of interest in organic synthesis due to its dual reactivity: the silicon center can undergo nucleophilic substitution, while the oxime group participates in condensation and redox reactions. This compound is primarily utilized in cross-coupling reactions and as a precursor for silicon-containing polymers . Despite its niche applications, its comparison with structurally or functionally analogous compounds remains underexplored in publicly available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polycrystalline silicon nitride oxide ceramics are primarily produced by nitridation of a mixture of silicon and silicon dioxide at a temperature above the melting point of silicon (1414°C), in the range of 1420–1500°C. The reaction is as follows : [ 3 \text{Si} + \text{SiO}_2 + 2 \text{N}_2 \rightarrow 2 \text{Si}_2\text{N}_2\text{O} ]

Industrial Production Methods: Silicon nitride oxide materials with various stoichiometries may also arise as the products of pyrolysis of preceramic polymers, such as polysilanes and polyethoxysilsesquiazane. These materials are referred to as polymer-derived ceramics (PDCs). By using preceramic polymers, dense or porous silicon oxynitride ceramics in complex forms can be obtained using shaping techniques more typically applied for polymers .

Chemical Reactions Analysis

Hydrolysis Reaction

Oximinosilanes readily undergo hydrolysis when exposed to moisture, resulting in the formation of silanol groups and oxime derivatives. For example, methyl oximino silane hydrolyzes rapidly, with a half-life of less than one minute at neutral pH and low temperatures (2 °C). This rapid reactivity makes it suitable for applications requiring quick curing times.

Condensation Reactions

Following hydrolysis, the silanol groups can participate in condensation reactions to form siloxane bonds, leading to a three-dimensional crosslinked network. This process enhances the mechanical strength and durability of silicone-based materials under various environmental conditions .

Catalysis

The hydrolysis and condensation reactions can be accelerated by catalysts such as acids, bases, and organometallic compounds. Tin compounds, such as dioctyltin diacetylacetonate and dibutyltin dilaurate, are commonly used to catalyze these reactions, although concerns about toxicity have driven the exploration of alternative catalysts .

Environmental Considerations

The production and use of oximinosilanes can release volatile organic compounds, necessitating proper waste handling to prevent soil and water contamination. Efforts are being made to develop more sustainable production methods, including the use of renewable raw materials and recycling solvents .

Hydrolysis Rates

Silane Type Hydrolysis Conditions Half-Life
Methyl Oximino SilaneNeutral pH, 2 °C< 1 minute
AlkoxysilanesAcidic ConditionsFaster for dimethoxy types

Catalyst Effects

Catalyst Effect on Reaction Rate
Acids/BasesAccelerate hydrolysis and condensation
Organometallics (e.g., Tin Compounds)Efficiently catalyze crosslinking reactions

Environmental Impact

Production Aspect Environmental Impact Mitigation Strategies
Volatile Organic CompoundsSoil and water contaminationProper waste handling, solvent recycling
Energy ConsumptionGreenhouse gas emissionsEnergy-efficient processes

Scientific Research Applications

Applications in Silicone Sealants

Oximinosilanes are extensively used in the formulation of silicone sealants due to their ability to enhance adhesion and improve the mechanical properties of the final product.

Key Properties:

  • Crosslinking Agent : Oximinosilanes facilitate the curing process of silicone polymers, leading to improved elasticity and durability.
  • Antibacterial Properties : When combined with silver nanoparticles, oximinosilanes contribute to sealants with enhanced antibacterial and antifungal activity, making them suitable for applications in healthcare and food industries .

Case Study: Nano-Silver Silicone Sealant

  • A study demonstrated the formulation of a nano-silver silicone sealant that included methyl oximino silane as a crosslinking agent. The resulting sealant exhibited superior antibacterial properties compared to traditional silicone sealants without silver nanoparticles .
ComponentWeight Percentage
Polydimethylsiloxane30-40%
Methyl Oximino Silane3.9-5%
Silver Nanoparticles0.00001-0.1%
Aerosol Silica19.99999%

Coatings and Surface Treatments

Oximinosilanes are also utilized in coatings for various substrates due to their ability to enhance surface properties such as hydrophobicity and chemical resistance.

Applications:

  • Water Repellent Coatings : Oximinosilanes can impart water-repellent characteristics to surfaces, making them ideal for outdoor applications.
  • Chemical Resistance : Coatings formulated with oximinosilanes exhibit improved resistance to solvents and chemicals, extending the lifespan of treated materials.

Crosslinking Agents in Polymer Chemistry

In polymer chemistry, oximinosilanes serve as effective crosslinking agents that enhance the performance of elastomers and thermoplastics.

Benefits:

  • Improved Mechanical Properties : The incorporation of oximinosilanes leads to enhanced tensile strength and flexibility in polymer matrices.
  • Thermal Stability : Polymers treated with oximinosilanes demonstrate increased thermal stability, making them suitable for high-temperature applications .

Environmental Considerations

Recent advancements in the synthesis of oximinosilanes focus on environmentally friendly methods that reduce waste and energy consumption during production. Collaborations between chemical manufacturers and research institutions aim to develop more sustainable practices for oximinosilane production .

Mechanism of Action

The mechanism by which silicon nitride oxide exerts its effects is primarily through its strong covalent bonding, which results in high flexural strength and resistance to heating and oxidation. The crystalline structure of silicon nitride oxide is built by SiN3O tetrahedra connected through oxygen atoms along the c-axis and through nitrogen atoms perpendicular to it .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., silanes with different functional groups) and functional analogs (e.g., non-silicon oximes). Key parameters include reactivity, stability, and regulatory considerations.

Structural Analogs

A. Trimethylsilane (TMS)

  • Structure : (CH₃)₃Si-H vs. R₃Si-N=O-R'.
  • Reactivity: TMS is less reactive due to the absence of the oxime group. It is primarily used as a protecting group in organic synthesis, whereas oximinosilane participates in redox and coupling reactions.
  • Stability: TMS is highly stable under ambient conditions, while this compound is moisture-sensitive, requiring inert storage conditions .

B. Silatranes

  • Structure: Tricyclic siloxane framework vs. linear this compound.
  • Applications: Silatranes exhibit biological activity (e.g., antitumor properties), whereas this compound is restricted to synthetic chemistry. Both share hydrolytic instability but differ in toxicity profiles .

Functional Analogs

A. Acetoxime (CH₃C(=NOH)CH₃)

  • Reactivity: Acetoxime lacks a silicon center but shares oxime-mediated reactivity. It is used in metal purification, contrasting with this compound’s role in silicon-based polymer synthesis.
  • Regulatory Status: Acetoxime is classified as hazardous due to toxicity, while this compound’s regulatory data remain sparse, highlighting the need for comparative safety assessments .

B. Phenylsilane (PhSiH₃)

  • Functionality: Used in hydrogenation reactions, unlike this compound’s coupling applications.
  • Stability: Phenylsilane is pyrophoric, whereas this compound decomposes hydrolytically, necessitating distinct handling protocols .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Reactivity Stability Concerns Primary Applications
This compound R₃Si-N=O-R' Cross-coupling, redox reactions Hydrolytic degradation Polymer synthesis
Trimethylsilane (CH₃)₃Si-H Protecting groups High ambient stability Organic synthesis
Acetoxime CH₃C(=NOH)CH₃ Metal chelation Oxidative decomposition Metal purification
Silatranes Tricyclic siloxane Biological activity Hydrolytic instability Anticancer research

Q & A

Basic Research Questions

Q. How should experimental procedures for synthesizing oximinosilanes be documented to ensure reproducibility?

  • Methodological Answer : Provide step-by-step protocols for synthesis, including reagent quantities, reaction conditions (temperature, solvent, inert atmosphere), and purification methods (e.g., column chromatography, recrystallization). Specify characterization techniques such as 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, 29Si^{29}\text{Si} NMR, and IR spectroscopy to confirm structural integrity. Include purity validation via elemental analysis or HPLC. For known compounds, cite literature methods; for novel compounds, append full spectral data in supplementary materials .

Q. What spectroscopic and analytical techniques are critical for characterizing oximinosilanes?

  • Methodological Answer : Prioritize multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 29Si^{29}\text{Si}) to probe silicon-nitrogen bonding and substituent effects. Use IR spectroscopy to identify functional groups (e.g., Si–O, N–O stretches). For crystalline derivatives, employ X-ray diffraction to resolve molecular geometry. Validate purity via melting point analysis, elemental composition, or mass spectrometry. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the stability of oximinosilanes under varying environmental conditions?

  • Methodological Answer : Conduct controlled stability studies by exposing compounds to humidity, light, or elevated temperatures. Monitor degradation via time-resolved spectroscopy (e.g., UV-Vis, NMR) and quantify decomposition products using GC-MS or HPLC. Compare results against inert storage conditions (e.g., argon atmosphere, desiccants). Report kinetic parameters (half-life, activation energy) to guide handling protocols .

Q. What are the best practices for reporting synthetic yields and reaction efficiencies?

  • Methodological Answer : Calculate yields based on limiting reagents and report averages from triplicate experiments. Include error margins (e.g., ±5%). For catalytic reactions, provide turnover numbers (TON) and frequencies (TOF). Discuss side reactions and byproducts, and quantify their impact using mass balance analyses. Tabulate results to highlight reproducibility .

Advanced Research Questions

Q. How can contradictions in proposed reaction mechanisms for oximinosilane formation be resolved?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Use isotopic labeling (e.g., 15N^{15}\text{N}, 18O^{18}\text{O}) to trace atom migration pathways. Validate hypotheses with computational modeling (DFT or MD simulations) to compare transition-state energetics. Reconcile discrepancies by re-evaluating literature under standardized conditions (e.g., solvent, temperature) .

Q. What strategies optimize the regioselectivity of this compound functionalization?

  • Methodological Answer : Systematically vary steric and electronic parameters of substituents (e.g., aryl vs. alkyl groups on silicon). Use Hammett plots or linear free-energy relationships to correlate substituent effects with selectivity. Employ directing groups or catalysts (e.g., Lewis acids) to steer reactivity. Validate outcomes with X-ray crystallography and DFT-calculated Fukui indices .

Q. How should researchers address inconsistencies in biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, controls). Replicate studies across independent labs to rule out technical variability. Perform structure-activity relationship (SAR) analyses to isolate critical functional groups. Use meta-analyses to identify trends across disparate datasets, and report conflicting data transparently with error analysis .

Q. What computational approaches predict the reactivity of oximinosilanes in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Simulate reaction trajectories using molecular dynamics (MD) under solvated conditions. Validate predictions with experimental kinetic studies and compare with analogous silane or oxime systems. Publish computational parameters (basis sets, solvation models) for reproducibility .

Q. Tables for Data Presentation

Characterization Technique Key Parameters Application in this compound Research
29Si^{29}\text{Si} NMRChemical shift (δ), coupling constants (J)Probing silicon coordination environment
X-ray CrystallographyBond lengths, angles, crystal packingResolving stereochemistry and Si–N bonding
DFT SimulationsHOMO/LUMO energies, Gibbs free energyPredicting reaction pathways and regioselectivity

Properties

CAS No.

91419-08-8

Molecular Formula

HNOSi

Molecular Weight

59.099 g/mol

InChI

InChI=1S/HNOSi/c2-1-3/h2H

InChI Key

XCCANNJCMHMXBZ-UHFFFAOYSA-N

Canonical SMILES

N(=[Si])O

Origin of Product

United States

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